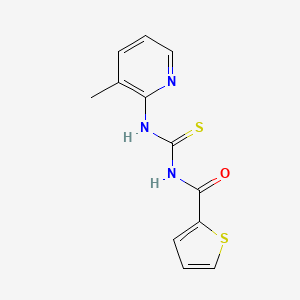

WAY-312084

Description

Properties

Molecular Formula |

C12H11N3OS2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |

InChI Key |

NCBSEFLBPQTPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Acyl Isothiocyanate Intermediate Route

This method involves converting thiophene-2-carboxylic acid into its acyl chloride derivative, followed by reaction with ammonium thiocyanate to form thiophene-2-carbonyl isothiocyanate. Subsequent coupling with 3-methylpyridin-2-amine yields the target compound.

Reaction Steps:

-

Formation of Thiophene-2-Carbonyl Chloride:

Thiophene-2-carboxylic acid is treated with thionyl chloride () under reflux:The reaction is typically conducted in anhydrous dichloromethane at 40–50°C for 4–6 hours.

-

Generation of Acyl Isothiocyanate:

The acyl chloride reacts with ammonium thiocyanate () in acetone:This step requires strict temperature control (0–5°C) to prevent decomposition.

-

Coupling with 3-Methylpyridin-2-Amine:

The isothiocyanate intermediate is reacted with 3-methylpyridin-2-amine in ethanol under reflux:The product is purified via recrystallization from ethanol, yielding a light yellow solid with a melting point of 155–157°C.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | , | 40°C, 6 hrs | 92% |

| 2 | , acetone | 0–5°C, 2 hrs | 85% |

| 3 | Ethanol, reflux | 78°C, 4 hrs | 78% |

Direct Thiocarbonylation of Amides

An alternative approach involves the direct reaction of thiophene-2-carboxamide with 3-methylpyridin-2-amine using thiophosgene () or Lawesson’s reagent ().

Mechanism:

Lawesson’s reagent facilitates the thiocarbonylation of amides via a nucleophilic substitution mechanism:

This method avoids the need for acyl chloride intermediates but requires careful handling due to the toxicity of thiocarbonylating agents.

Optimization Parameters:

-

Solvent: Tetrahydrofuran (THF) or toluene.

-

Temperature: 80–100°C.

Comparative Analysis of Synthetic Routes

The acyl isothiocyanate route offers higher yields (78% vs. 65–70%) but involves multiple steps and hazardous reagents like . In contrast, the direct thiocarbonylation method is simpler but less efficient.

Table 1: Method Comparison

| Parameter | Acyl Isothiocyanate Route | Direct Thiocarbonylation |

|---|---|---|

| Steps | 3 | 1 |

| Hazardous Reagents | Lawesson’s Reagent | |

| Typical Yield | 78% | 68% |

| Purification | Recrystallization | Column Chromatography |

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Ethanol is preferred for the final coupling step due to its ability to dissolve both reactants and precipitate the product upon cooling. Elevated temperatures (>80°C) accelerate the reaction but may promote hydrolysis of the thiourea group, reducing yields.

Byproducts and Mitigation

Common byproducts include:

-

Urea Derivatives: Formed via oxygen contamination. Mitigated by using anhydrous solvents and inert atmospheres.

-

Disubstituted Thioureas: Arise from excess amine. Controlled by maintaining a 1:1 molar ratio.

Characterization and Validation

Synthetic success is confirmed via:

-

FT-IR Spectroscopy: Peaks at 1245 cm (C=S stretch) and 1670 cm (C=O stretch).

-

-NMR: Signals at δ 2.45 (3H, CH), δ 7.25–8.10 (aromatic protons).

Industrial and Scalability Considerations

Patent literature highlights the use of thiourea derivatives in polymer initiator systems, emphasizing the need for scalable synthesis . Continuous-flow reactors and automated purification systems could enhance reproducibility for industrial applications.

Chemical Reactions Analysis

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is C12H11N3OS2, with a molecular weight of 277.4 g/mol. The compound exhibits a light yellow color and has a melting point range of 155–157 °C. Its structure can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) .

Medicinal Chemistry

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibits significant biological activities , particularly in the realms of antioxidant and antitumor properties . In vitro studies have demonstrated its effectiveness in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Properties

Research indicates that compounds similar to N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide have shown cytotoxic effects against various cancer cell lines, including:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.05 | Apoptosis induction |

| Compound B | MCF-7 | 2.5 | Apoptosis induction |

These compounds activate apoptotic pathways leading to increased cell death in cancerous cells, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations following treatment .

Material Science

The compound's coordination chemistry with metal ions suggests potential applications in the synthesis of novel materials with tailored electronic properties. This can lead to advancements in fields such as organic electronics and sensors .

Interaction with Biological Macromolecules

Studies on the interaction of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide with biological macromolecules, such as proteins and nucleic acids, are essential for understanding its mechanism of action. Preliminary research suggests that metal complexes formed from this compound can bind to DNA, potentially leading to cytotoxic effects on cancer cells .

Breast Cancer Study

A study demonstrated that a thieno[2,3-b]pyridine derivative significantly reduced the viability of MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The study emphasized the role of this compound in targeting cancer stem cells effectively .

Metabolic Impact Analysis

Another investigation focused on the metabolic changes induced by treatment with similar compounds, revealing significant alterations in glycolytic flux and energy production pathways within treated cells .

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity :

- The position of methyl groups on the pyridine ring significantly influences biological activity. For example, the 6-methyl derivative (77) exhibits antioxidant properties due to its ability to stabilize metal complexes , whereas the 3-methyl analog (target compound) is hypothesized to target M. tuberculosis InhA .

- Chlorine substitution (as in compound 76) reduces antitubercular efficacy compared to nitro or methyl groups .

Thermal Stability :

- The 6-methyl derivative (77) has a higher melting point (226–228°C) than many analogs, suggesting enhanced crystallinity and stability . Data for the 3-methyl variant is lacking but could be inferred to be similar based on structural parallels.

Metal Complexation :

- Co(II), Ni(II), and Cu(II) complexes of the 6-methyl derivative (77) show enhanced antioxidant activity compared to the parent ligand, highlighting the role of metal coordination in modulating bioactivity .

Research Findings and Data

Spectroscopic Characterization

Biological Activity

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its antioxidant, antitumor, and potential antimicrobial properties.

Chemical Structure and Properties

The molecular formula of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is C12H11N3OS2, with a molecular weight of 277.4 g/mol. The compound features a thiophene ring linked to a pyridine moiety, which is crucial for its biological activity. The melting point is reported to be between 155–157 °C, and it can be characterized using various spectroscopic techniques such as FT-IR and NMR.

Antioxidant Activity

Research indicates that N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibits strong antioxidant properties. It effectively scavenges free radicals, which helps mitigate oxidative stress in biological systems. This property is vital for potential therapeutic applications, especially in conditions where oxidative damage is prevalent.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antitumor activity. For instance, it has been shown to induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .

Case Study: Antitumor Efficacy

A detailed study evaluated the effects of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide on MCF-7 cells. The compound was found to significantly reduce cell viability with an IC50 value comparable to established chemotherapeutics. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis; cell cycle arrest |

| HepG2 | 1.67 | Cytotoxicity through apoptosis |

| A549 | 1.11 | Inhibits proliferation |

Antimicrobial Properties

Preliminary investigations suggest that N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide may also exhibit antimicrobial activity against various bacterial strains. The structural features of the compound allow it to interact with biological macromolecules, potentially inhibiting microbial growth .

The biological activity of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be attributed to its ability to form metal complexes that interact with DNA and proteins. These interactions may lead to cytotoxic effects on cancer cells by disrupting cellular processes essential for survival .

Comparative Analysis with Similar Compounds

The uniqueness of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene lies in its combination of structural characteristics that enhance its biological activity compared to simpler thioureas.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yl)carbamothioylthiophene | Similar thiourea structure | Moderate antitumor activity |

| N,N-Diethylthiourea | Simple thiourea | Broad biological activity |

| Benzoylthiourea | Aromatic thiourea | Higher reactivity; variable activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxamide derivative with a substituted pyridinyl thiourea moiety. Key steps include:

- Reagent selection : Use of 2-thiophenecarbonyl chloride and 3-methylpyridin-2-amine as precursors, dissolved in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux .

- Temperature control : Maintain reflux conditions (~80–100°C) to ensure complete acylation and thiourea formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1 molar ratio) to minimize side products.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carbamothioyl (C=S stretch at ~1250 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

- ¹H/¹³C NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and thiophene carbons (δ 120–140 ppm) .

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281.05) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its supramolecular interactions and stability?

- Methodological Answer :

- Single-crystal X-ray diffraction : Crystallize the compound in ethanol or acetonitrile. Use SHELXTL or similar software for refinement .

- Key findings : The pyridinyl and thiophene rings form dihedral angles (~77–85°), influencing packing via weak C–H⋯O/S interactions. No classical hydrogen bonds are observed, but π-π stacking between aromatic rings enhances stability .

- Implications : Non-covalent interactions dictate solubility and potential co-crystallization with metal ions .

Q. What computational methods are employed to predict electronic properties and molecular orbitals?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B97D/TZVP level to calculate HOMO-LUMO gaps (e.g., 3.2–3.5 eV) .

- Molecular docking : Simulate interactions with biological targets (e.g., InhA enzyme for antitubercular activity) using AutoDock Vina .

- Results : The thiourea moiety acts as an electron donor, enhancing metal-binding capacity in coordination complexes .

Q. How do metal complexes of this compound enhance antioxidant and antitumor activities?

- Methodological Answer :

- Synthesis of complexes : React the ligand with Co(II), Ni(II), or Cu(II) salts in methanol under inert conditions. Isolate via precipitation .

- Activity assays :

- Antioxidant : DPPH/ABTS radical scavenging (IC50 values: 12–18 µM for Cu(II) complexes vs. 25 µM for free ligand) .

- Antitumor : MTT assay on MCF-7 cells (IC50: ~40 µM for Co(II) complexes) .

- Mechanism : Metal coordination modulates redox activity and stabilizes reactive oxygen species (ROS) generation .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Case study : Discrepancies in antitubercular activity (e.g., derivative 79 in vs. ligand-only results in ).

- Approach :

Standardize assay protocols (e.g., H37Rv strain, MIC values).

Control variables: Compound purity (>98%), solvent (DMSO concentration <1%), and incubation time (72 hrs) .

Cross-validate with structural analogs (e.g., halogen substitution at pyridinyl position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.